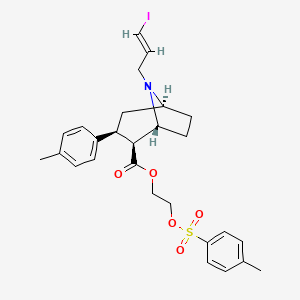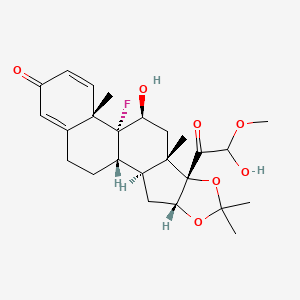
21-Methoxy Triamcinolone Acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Methoxy Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is characterized by the addition of a methoxy group at the 21st position of the triamcinolone acetonide molecule. This modification enhances its pharmacological properties, making it a potent anti-inflammatory and immunosuppressive agent. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
准备方法
The synthesis of 21-Methoxy Triamcinolone Acetonide involves several key steps:
Oxidation Reaction: The starting material, 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate, undergoes an oxidation reaction to form the corresponding ketone.
Condensation Reaction: The ketone is then subjected to a condensation reaction with methanol under acidic conditions to introduce the methoxy group at the 21st position.
Epoxy Reaction: The intermediate product is further reacted with an epoxide to form the acetonide ring.
Fluorination Reaction: Finally, the compound undergoes a fluorination reaction to introduce the fluorine atom at the 9th position, resulting in the formation of this compound.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
化学反应分析
21-Methoxy Triamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form a 21-aldehyde and a 17-carboxylic acid.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group at the 21st position can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen and trace metals, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed include the 21-aldehyde and 17-carboxylic acid derivatives .
科学研究应用
21-Methoxy Triamcinolone Acetonide has a wide range of scientific research applications:
作用机制
21-Methoxy Triamcinolone Acetonide exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses . It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation . Additionally, it suppresses the migration of polymorphonuclear leukocytes and reverses increased capillary permeability .
相似化合物的比较
21-Methoxy Triamcinolone Acetonide is compared with other corticosteroids, such as:
Triamcinolone Acetonide: The parent compound, which lacks the methoxy group at the 21st position.
Triamcinolone Hexacetonide: Another derivative with a hexacetonide ring, known for its longer duration of action and reduced systemic side effects.
The uniqueness of this compound lies in its enhanced pharmacological profile due to the methoxy group, which may offer improved therapeutic outcomes in certain conditions.
属性
分子式 |
C25H33FO7 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxy-2-methoxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1 |
InChI 键 |
PWLCESSADNLVMG-VKADFKIWSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)OC)CCC5=CC(=O)C=C[C@@]53C)F)O |
规范 SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



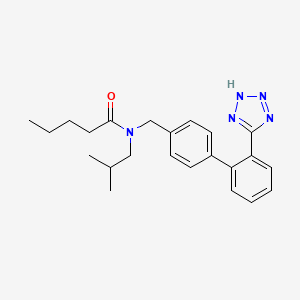
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
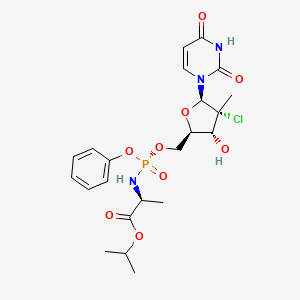
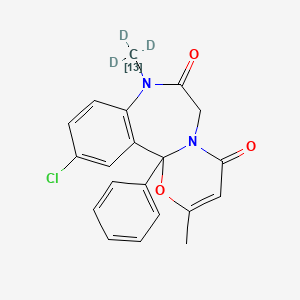
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
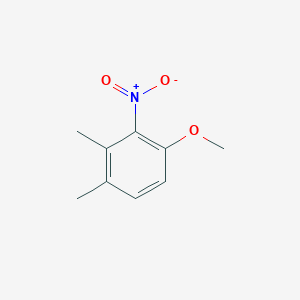
![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)
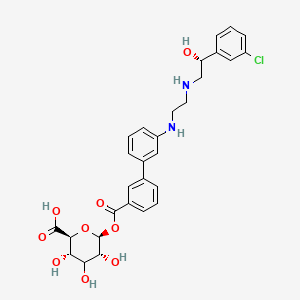
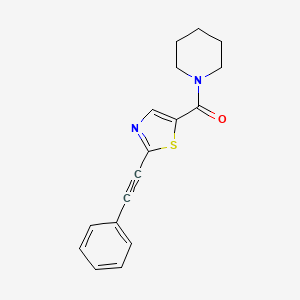
![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)
